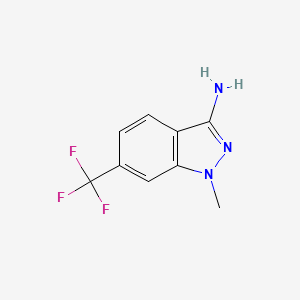

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

CAS No.: 1260796-42-6

Cat. No.: VC2672634

Molecular Formula: C9H8F3N3

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260796-42-6 |

|---|---|

| Molecular Formula | C9H8F3N3 |

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | 1-methyl-6-(trifluoromethyl)indazol-3-amine |

| Standard InChI | InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) |

| Standard InChI Key | JZDIWZOIJCGXHI-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N |

Introduction

Chemical Structure and Properties

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine contains an indazole core with three key functional groups: a methyl substituent at position 1 (N-1), a trifluoromethyl group at position 6 (C-6), and an amine group at position 3 (C-3). The presence of these specific substituents contributes to the compound's physicochemical properties and potential biological activities.

Molecular Information

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈F₃N₃ |

| Molecular Weight | 215.18 g/mol |

| Physical Form | Expected to be crystalline powder |

| Color | Likely white to yellow |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol; limited water solubility |

The trifluoromethyl group at position 6 confers increased lipophilicity and metabolic stability compared to non-fluorinated analogs. This group also affects the electronic properties of the aromatic ring system, potentially influencing binding interactions with biological targets. The amine group at position 3 provides a site for hydrogen bonding and further derivatization, making this compound valuable as a potential building block in medicinal chemistry.

Structural Comparison

While specific data on 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is limited, comparison with its positional isomer 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine provides useful insights. The positional change of the trifluoromethyl group from position 5 to position 6 would likely alter the electronic distribution, dipole moment, and three-dimensional conformation of the molecule, potentially affecting its biological activity profile.

Synthesis Methods

Functionalization of Indazole Core

One potential approach involves starting with a suitably substituted indazole core and introducing the required functional groups:

-

Starting with 6-(trifluoromethyl)-1H-indazole

-

N-methylation at position 1

-

Introduction of the amino group at position 3 through appropriate transformations

Ring Construction Approach

Another strategy might involve constructing the indazole ring system from appropriate precursors that already contain the trifluoromethyl group in the correct position.

Key Considerations for Synthesis

The synthesis would likely require careful control of reaction conditions to ensure selectivity for the desired substitution pattern. The presence of the trifluoromethyl group could introduce electronic effects that influence the reactivity of the indazole core. Additionally, protection/deprotection strategies might be necessary when introducing multiple functional groups.

Chemical Reactivity

Stability Considerations

The trifluoromethyl group typically enhances metabolic stability compared to methyl or non-fluorinated analogs, making such compounds more resistant to oxidative metabolism. This property is particularly valuable in drug development, as it can lead to improved pharmacokinetic profiles.

The chemical behavior of related compounds suggests that 3-aminoindazoles can undergo oxidative ring-opening reactions under specific conditions. As noted in research on similar compounds, "oxidative ring-opening of 3-aminoindazoles" can occur in the presence of reagents like N-Bromosuccinimide (NBS) or ceric ammonium nitrate (CAN) .

Comparison with Similar Indazole Derivatives

Structural Analogs

Several structurally related indazole derivatives provide valuable context for understanding the potential properties of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine:

Effect of Trifluoromethyl Position

The positional isomerism between 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine and 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is particularly noteworthy. This seemingly minor structural difference can significantly impact:

-

Electronic distribution across the indazole ring

-

Three-dimensional conformation and molecular recognition

-

Binding affinity to target proteins

-

Metabolic profile and stability

Similar positional effects have been observed in other drug classes, where the relocation of a substituent by just one position can dramatically alter biological activity or pharmacokinetic properties.

These considerations are based on structural analogs and should be treated as preliminary until specific data for 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine becomes available.

Analytical Characterization

NMR Spectroscopy

The 1H NMR spectrum would likely show:

-

A singlet for the N-methyl protons around δ 3.8-4.0 ppm

-

A broad singlet for the amino protons (NH₂) around δ 5.0-5.5 ppm

-

Aromatic protons with characteristic splitting patterns between δ 7.0-8.0 ppm

The 13C NMR spectrum would show characteristic signals for:

-

The methyl carbon around δ 35-40 ppm

-

The carbon bearing the amino group around δ 140-150 ppm

-

The trifluoromethyl carbon with characteristic quartet splitting due to C-F coupling

-

Aromatic carbons between δ 110-150 ppm

Infrared Spectroscopy

Key IR absorptions would likely include:

-

N-H stretching of the primary amine (3300-3500 cm⁻¹)

-

C-H stretching of the methyl group (2900-3000 cm⁻¹)

-

C-F stretching of the trifluoromethyl group (1100-1200 cm⁻¹)

-

Characteristic bands for the indazole ring system

Chromatographic Behavior

The compound would likely exhibit good resolution on reverse-phase HPLC systems using gradient elution with acetonitrile/water mobile phases. The trifluoromethyl group would enhance retention on conventional C18 columns compared to non-fluorinated analogs.

Current Research Status and Future Directions

Research Gaps

Despite the potential significance of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, there appears to be limited published literature specifically addressing this compound. Key areas requiring further investigation include:

-

Optimized synthetic routes with high yield and purity

-

Comprehensive physicochemical characterization

-

Detailed biological activity profiling, particularly kinase inhibition studies

-

Structure-activity relationship studies comparing position 5 vs. position 6 trifluoromethyl derivatives

-

Potential metabolic pathways and stability assessments

Future Research Opportunities

Several promising research directions could enhance understanding of this compound:

-

Development of selective synthetic routes specifically optimized for the 6-trifluoromethyl derivative

-

Crystal structure determination to confirm three-dimensional conformation

-

Comprehensive kinase profiling against a diverse panel of kinases

-

Development of structure-activity relationships through systematic derivatization

-

Exploration of applications beyond kinase inhibition, such as modulation of other biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume